molecular formula C19H29N3OS B2546880 2-(cyclopentylsulfanyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide CAS No. 2415556-00-0

2-(cyclopentylsulfanyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide

Cat. No.: B2546880
CAS No.: 2415556-00-0
M. Wt: 347.52
InChI Key: SBSASFOBEBERTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclopentylsulfanyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentylsulfanyl group, a piperidinyl group, and a pyridinyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds, which are then further reacted to form the final product. Common synthetic routes may involve:

    Formation of the Piperidinyl Intermediate: This step involves the reaction of 2-methylpyridine with piperidine under specific conditions to form the piperidinyl intermediate.

    Introduction of the Cyclopentylsulfanyl Group: The piperidinyl intermediate is then reacted with a cyclopentylsulfanyl reagent to introduce the cyclopentylsulfanyl group.

    Acetamide Formation: Finally, the compound is reacted with acetic anhydride or a similar reagent to form the acetamide group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(cyclopentylsulfanyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclopentylsulfanyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide: shares similarities with other compounds that have cyclopentylsulfanyl, piperidinyl, or pyridinyl groups.

    2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid: Another compound with a pyridinyl group, used in various chemical and biological studies.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3OS/c1-15-12-17(6-9-20-15)22-10-7-16(8-11-22)13-21-19(23)14-24-18-4-2-3-5-18/h6,9,12,16,18H,2-5,7-8,10-11,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSASFOBEBERTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CSC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.